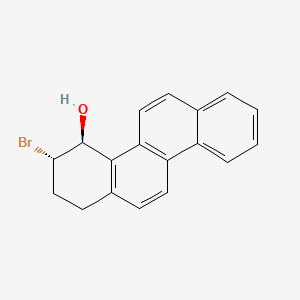

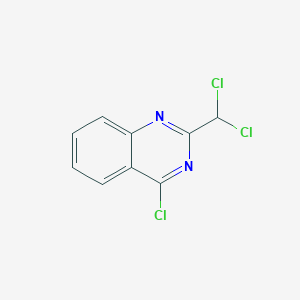

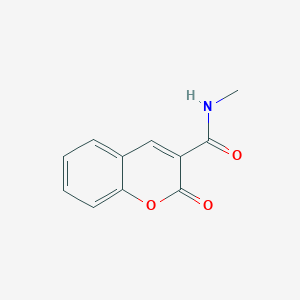

![molecular formula C31H44N2O10 B14158797 Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14158797.png)

Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene” is a complex mixture of four distinct chemical entities. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Butane-1,4-diol: Butane-1,4-diol is synthesized through several methods, including the Reppe process, where acetylene reacts with formaldehyde to form butyne-1,4-diol, which is then hydrogenated to butane-1,4-diol . Another method involves the oxidation of butane to maleic anhydride, followed by hydrogenation .

Hexanedioic Acid: This process involves multiple steps, including the conversion of cyclohexanol to cyclohexanone and subsequent nitrosation .

Hexane-1,6-diol: Hexane-1,6-diol is typically produced by the hydrogenation of adipic acid esters or by the reduction of adipic acid . Industrial methods often involve the use of catalysts to facilitate these reactions.

1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: . The process involves the reaction of MDA with phosgene to form MDI.

Chemical Reactions Analysis

Butane-1,4-diol: Butane-1,4-diol undergoes various reactions, including dehydration to form tetrahydrofuran (THF) in the presence of phosphoric acid . It can also be oxidized to form γ-butyrolactone (GBL) using copper-based catalysts .

Hexanedioic Acid: Hexanedioic acid is stable under normal conditions but can undergo decarboxylation at high temperatures to form cyclopentanone . It also reacts with alcohols to form esters and with amines to form amides .

Hexane-1,6-diol: Hexane-1,6-diol reacts with diisocyanates to form polyurethanes and with dicarboxylic acids to form polyesters . It can also undergo oxidation to form hexanedioic acid .

1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: MDI reacts with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings . It can also react with water to form urea derivatives .

Scientific Research Applications

Butane-1,4-diol: Butane-1,4-diol is used as a solvent and in the production of plastics, elastic fibers, and polyurethanes . It is also a precursor for the synthesis of THF and GBL .

Hexanedioic Acid: Hexanedioic acid is a key raw material in the production of nylon 66 polyamide . It is also used in the manufacture of plasticizers, lubricants, and food additives .

Hexane-1,6-diol: Hexane-1,6-diol is used in the production of polyurethanes, polyesters, and plasticizers . It is also used as a cross-linking agent in various polymer applications .

1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: MDI is extensively used in the production of polyurethane foams, elastomers, and coatings . It is also used in the manufacture of adhesives, sealants, and insulating materials .

Mechanism of Action

Butane-1,4-diol: Butane-1,4-diol is metabolized in the body to γ-hydroxybutyrate (GHB), which acts on the central nervous system . It is converted to GHB by the enzymes alcohol dehydrogenase and aldehyde dehydrogenase .

Hexanedioic Acid: Hexanedioic acid does not have a specific mechanism of action as it is primarily used as a chemical intermediate .

Hexane-1,6-diol: Hexane-1,6-diol acts as a cross-linking agent in polymer chemistry, facilitating the formation of polyurethanes and polyesters .

1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: MDI reacts with polyols to form urethane linkages, which are the basis of polyurethane polymers . The reaction involves the formation of carbamate (urethane) bonds .

Comparison with Similar Compounds

Butane-1,4-diol: Similar compounds include 1,2-butanediol, 1,3-butanediol, and 2,3-butanediol . Butane-1,4-diol is unique due to its ability to form THF and GBL .

Hexanedioic Acid: Similar compounds include glutaric acid and pimelic acid . Hexanedioic acid is unique due to its widespread use in nylon production .

Hexane-1,6-diol: Similar compounds include 1,5-pentanediol and 1,7-heptanediol . Hexane-1,6-diol is unique due to its role in polyurethane and polyester production .

1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: Similar compounds include toluene diisocyanate (TDI) and hexamethylene diisocyanate (HDI) . MDI is unique due to its versatility in producing various polyurethane products .

Properties

Molecular Formula |

C31H44N2O10 |

|---|---|

Molecular Weight |

604.7 g/mol |

IUPAC Name |

butane-1,4-diol;hexanedioic acid;hexane-1,6-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |

InChI |

InChI=1S/C15H10N2O2.C6H10O4.C6H14O2.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;5-3-1-2-4-6/h1-8H,9H2;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;5-6H,1-4H2 |

InChI Key |

WMDHGPURXFVTKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO |

Related CAS |

116426-08-5 30662-91-0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

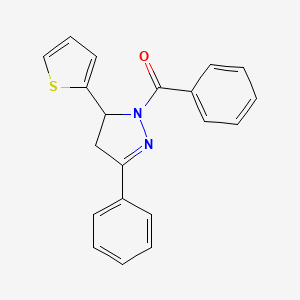

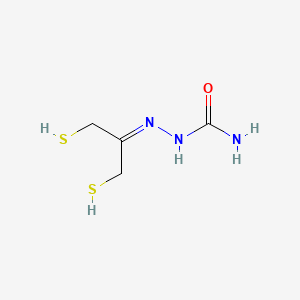

![9-methyl-2-[(2-methylpiperidin-1-yl)carbonyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158718.png)

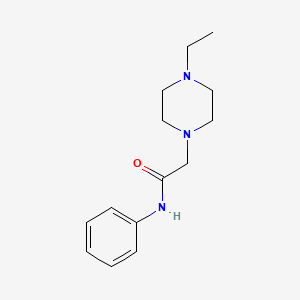

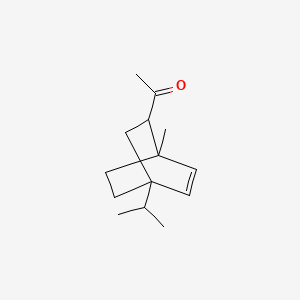

![4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14158747.png)

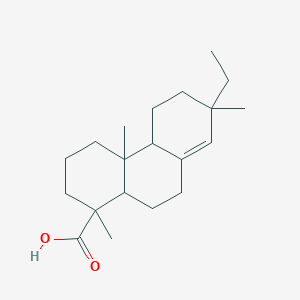

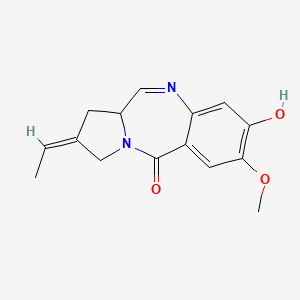

![3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158752.png)

![3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14158758.png)

![[(Z)-(2-methylcyclohexylidene)amino]urea](/img/structure/B14158776.png)